2-Fluoro-5-(piperidinomethyl)phenylboronic acid, pinacol ester
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Overview
Description
“2-Fluoro-5-(piperidinomethyl)phenylboronic acid, pinacol ester” is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . They are generally stable and readily prepared, making them environmentally benign organoboron reagents .
Chemical Reactions Analysis
Pinacol boronic esters, including “2-Fluoro-5-(piperidinomethyl)phenylboronic acid, pinacol ester”, are used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They are also used in catalytic protodeboronation, a process that is not well developed .
Physical And Chemical Properties Analysis
The general physical and chemical properties of boron reagents, including “2-Fluoro-5-(piperidinomethyl)phenylboronic acid, pinacol ester”, have been evaluated with special emphasis on the currently understood mechanisms of transmetalation .
Scientific Research Applications
Organic Synthesis
This compound is utilized in organic synthesis, particularly in cross-coupling reactions like the Suzuki–Miyaura coupling. It acts as a boron source for the formation of carbon-carbon bonds, which is fundamental in constructing complex organic molecules .
Medicinal Chemistry
In medicinal chemistry, it serves as a building block for drug design and synthesis. Its boronic acid moiety can interact with various biological targets, making it valuable for creating new pharmaceuticals.
Drug Delivery Systems
The compound’s boronic ester group is reactive towards diols, which is exploited in drug delivery systems to create boronate esters that respond to the presence of sugars or changes in pH . This property is particularly useful for targeted drug delivery.
Neutron Capture Therapy
As a boron carrier, this compound has potential applications in neutron capture therapy, a type of cancer treatment that targets tumor cells with boron compounds followed by irradiation with neutrons .
Reactive Oxygen Species (ROS) Responsive Systems
It can be modified structurally to develop ROS-responsive drug delivery systems. This application is significant in treatments where inflammation plays a key role, such as periodontitis .
Solubility Studies
The solubility properties of phenylboronic pinacol esters are important for their practical applications in various solvents, which is essential for their use in different chemical environments .
Safety and Hazards
While specific safety and hazard information for “2-Fluoro-5-(piperidinomethyl)phenylboronic acid, pinacol ester” is not available, similar compounds such as 4-Carboxy-2-fluorophenylboronic acid pinacol ester and 2-Fluoro-5-formylphenylboronic acid pinacol ester have been classified as Eye Irrit. 2 and Skin Irrit. 2 .
Future Directions
Mechanism of Action
Target of Action
It’s known that boronic acids and their esters are often used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with transition metals and organic groups in its target of action.
Mode of Action
The compound, being a boronic ester, is likely to participate in the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential role in the suzuki–miyaura cross-coupling reaction , it can be inferred that it may affect pathways involving carbon–carbon bond formation.
Pharmacokinetics
Phenylboronic pinacol esters, such as this compound, are known to be susceptible to hydrolysis . The rate of this reaction is influenced by the pH and is considerably accelerated at physiological pH . This suggests that the compound’s bioavailability may be affected by its stability in aqueous environments and its susceptibility to hydrolysis.
Result of Action
Given its potential role in carbon–carbon bond formation via the suzuki–miyaura cross-coupling reaction , it can be inferred that it may contribute to the synthesis of complex organic molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment strongly influences the rate of hydrolysis of phenylboronic pinacol esters . Therefore, changes in pH could potentially affect the compound’s stability and efficacy.
properties
IUPAC Name |
1-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BFNO2/c1-17(2)18(3,4)23-19(22-17)15-12-14(8-9-16(15)20)13-21-10-6-5-7-11-21/h8-9,12H,5-7,10-11,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWFQYQIINHLIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN3CCCCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(piperidinomethyl)phenylboronic acid, pinacol ester |
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